molecular formula C8H14O3 B3055347 Ethoxypropylacrylate CAS No. 64050-15-3

Ethoxypropylacrylate

Cat. No. B3055347
CAS RN: 64050-15-3
M. Wt: 158.19 g/mol
InChI Key: UACBZRBYLSMNGV-UHFFFAOYSA-N
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Description

Ethoxypropylacrylate is a type of acrylate, which is a group of polymers prepared from acrylate monomers . These polymers are known for their transparency, resistance to breakage, and elasticity . The molecular formula of this compound is C8H14O3, with an average mass of 158.195 Da .


Synthesis Analysis

The synthesis of acrylates like this compound often involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The process of designing a synthesis route for a target compound from available starting materials is often done through retrosynthetic analysis .


Molecular Structure Analysis

The molecular structure of this compound consists of a chain of carbon, hydrogen, and oxygen atoms. The exact structure can be determined using tools like a structural formula editor and a 3D model viewer .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on various factors. A systematic approach to reactive chemicals analysis can help in understanding these reactions . This approach involves using screening tools based on thermophysical property and thermodynamic analysis, use of quantum mechanics and transitional state theory, and finally the use of experimental measurements .


Physical And Chemical Properties Analysis

This compound, like other acrylates, is known for its excellent adhesion to many substrates, resistance to mechanical wear, liquid tightness, chemical resistance, fast curing, and no shrink at curing . Its physical properties such as hardness, topography, and hydrophilicity are important parameters in its biological evaluation .

Scientific Research Applications

  • Polymeric Paint Formulations Ethoxypropylacrylate and similar hydroxy monomers are used in polymeric paint formulations, especially for modern car paint systems. These hydroxy methacrylates, produced through catalyzed esterification, contribute to high purity levels with minor impurities in paint products (Lovell et al., 1985).

  • Protein Conjugation and Drug Delivery The paper by Tao et al. (2004) discusses the application of methacrylic polymers, closely related to this compound, in protein conjugation, particularly for pegylation of proteins. This process is crucial in enhancing drug delivery systems, offering an alternative to linear poly(ethylene glycol) for medical therapeutics (Tao et al., 2004).

  • Temperature-Sensitive Materials this compound is used to create temperature-sensitive polymers. For instance, a study by Uguzdogan et al. (2005) explored the use of poly(N-(3-ethoxypropyl)acrylamide) as a thermally reversible material. This kind of temperature-sensitive polymer has applications in drug targeting, affinity separation, and immobilization of bioactive agents (Uguzdogan et al., 2005).

  • Macromolecular Therapeutics HPMA copolymers, closely related to this compound, have been developed for use in cancer treatment and musculoskeletal diseases. These copolymers also serve as building blocks for modified biomaterials, including smart hydrogels for drug delivery systems (Kopeček & Kopec̆ková, 2010).

  • Polymer-Liposome Synthesis for Cancer Therapy this compound derivatives are involved in the creation of polymer-liposomes for targeted cancer therapy. These liposomes, responsive to the tumor-extracellular matrix pH, exhibit rapid drug release in acidic conditions and have shown potential in reducing toxicity while enhancing anticancer activity (Chiang & Lo, 2014).

  • Chemical Synthesis and Catalysis Research by Peng et al. (2011) explores the use of ethoxycarbonylation in chemical synthesis, specifically in Pd(II)-catalyzed aromatic C-H ethoxycarbonylation. This process is significant for the efficient modification of various compounds, indicating potential applications in organic synthesis (Peng et al., 2011).

  • Surfactant and Polyglycol Production Ethoxylation and propoxylation, involving this compound, are key in producing surfactants and polyglycols. These processes, typically catalyzed by alkaline agents, are fundamental in the manufacturing of various industrial products (Serio, Tesser, & Santacesaria, 2005).

  • Molecular Imaging in Drug Delivery Related to this compound, HPMA copolymers have been used in molecular imaging to visualize drug delivery processes, including intracellular trafficking and biodistribution. This application is crucial for understanding the efficacy of drug delivery systems in medical treatments (Lu, 2010).

Safety and Hazards

While specific safety and hazards information for Ethoxypropylacrylate was not found, it’s important to note that chemicals can pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Proper risk management measures should be in place when handling such chemicals .

Future Directions

The future directions of Ethoxypropylacrylate and similar compounds could involve the development of new materials and the establishment of structure–function relationships . Advances in handling larger library sizes are enabling new research questions to be tackled .

properties

IUPAC Name

3-ethoxypropyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-8(9)11-7-5-6-10-4-2/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACBZRBYLSMNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50982387
Record name 3-Ethoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64050-15-3
Record name Acrylic acid, ethoxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064050153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxypropyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50982387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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